Cas no 103304-97-8 (Pentafluoroethylphosphonic acid dichloride)

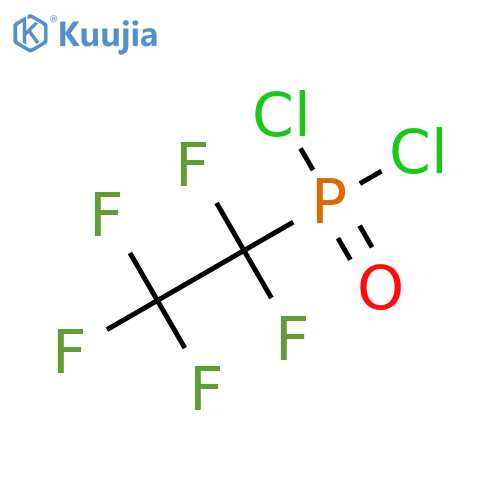

103304-97-8 structure

商品名:Pentafluoroethylphosphonic acid dichloride

CAS番号:103304-97-8

MF:C2Cl2F5OP

メガワット:236.892577171326

MDL:MFCD04116424

CID:4677584

Pentafluoroethylphosphonic acid dichloride 化学的及び物理的性質

名前と識別子

-

- Pentafluoroethylphosphonic acid dichloride

- perfluoroethylphosphonic dichloride

- (pentafluoroethyl)phosphonoyl dichloride

- 1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane

-

- MDL: MFCD04116424

- インチ: 1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7

- InChIKey: DZUQHGLHOKYDMD-UHFFFAOYSA-N

- ほほえんだ: ClP(C(C(F)(F)F)(F)F)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 193

- トポロジー分子極性表面積: 17.1

Pentafluoroethylphosphonic acid dichloride セキュリティ情報

- 危険物輸送番号:3265

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39

Pentafluoroethylphosphonic acid dichloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 020006-5g |

Pentafluoroethylphosphonic acid dichloride |

103304-97-8 | 5g |

£919.00 | 2022-03-01 |

Pentafluoroethylphosphonic acid dichloride 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

103304-97-8 (Pentafluoroethylphosphonic acid dichloride) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量